2-[(4,5-dimethyl-3-thienyl)carbonyl]-N-1-naphthylhydrazinecarboxamide
Overview
Description
2-[(4,5-dimethyl-3-thienyl)carbonyl]-N-1-naphthylhydrazinecarboxamide is a useful research compound. Its molecular formula is C18H17N3O2S and its molecular weight is 339.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 339.10414797 g/mol and the complexity rating of the compound is 473. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Air Monitoring of Aldehydes
Hydrazine reagents have been synthesized and used for the determination of aldehydes in air samples, highlighting their utility in environmental monitoring. The study by Kempter et al. (2002) demonstrates the use of hydrazine reagents for the detection of carbonyls in air, showcasing their superior limits of detection and the possibility of fluorescence detection compared to established reagents like DNPH Kempter et al., 2002.
Heterocyclic Compound Synthesis
Research by Badawy et al. (2008) and Fadda et al. (2012) explores the synthesis of various heterocyclic compounds, such as naphthopyran, pyrazole, pyridine, and thienobenzochromene derivatives. These studies emphasize the versatility of naphthylhydrazinecarboxamide derivatives in organic synthesis, creating compounds with potential applications in pharmacology and material science Badawy et al., 2008; Fadda et al., 2012.
Antimicrobial Activity Studies
The synthesis and characterization of compounds derived from naphthylhydrazinecarboxamide have led to the investigation of their antimicrobial activities. Rajmohan et al. (2021) synthesized a compound through the condensation of naphthylhydrazinecarboxamide derivatives, examining its antibacterial and antifungal activities. This research suggests potential applications in developing new antimicrobial agents Rajmohan et al., 2021.
Material Science Applications
Yang and Chen (1992) explored the synthesis of aromatic polyamides derived from naphthyl-containing compounds, demonstrating their applications in creating materials with high thermal stability and solubility in aprotic solvents. These materials could be used in high-performance plastics, coatings, and composite materials Yang & Chen, 1992.
Properties
IUPAC Name |
1-[(4,5-dimethylthiophene-3-carbonyl)amino]-3-naphthalen-1-ylurea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-11-12(2)24-10-15(11)17(22)20-21-18(23)19-16-9-5-7-13-6-3-4-8-14(13)16/h3-10H,1-2H3,(H,20,22)(H2,19,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWEMYPZNJJUZGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1C(=O)NNC(=O)NC2=CC=CC3=CC=CC=C32)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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